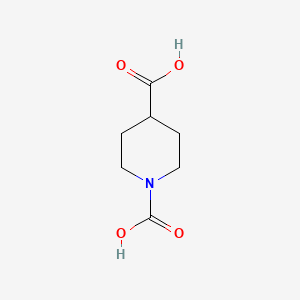
1,4-Piperidinedicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Piperidinedicarboxylic acid is an organic compound with the molecular formula C7H11NO4. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is of significant interest in organic chemistry due to its versatile applications in the synthesis of various pharmaceuticals and biologically active molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Piperidinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature conditions. Another method includes the use of protective groups such as tert-butoxycarbonyl (Boc) to protect the amino function in the molecule from unwanted reactions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted piperidines, piperidine carboxylates, and other derivatives that are useful intermediates in pharmaceutical synthesis .
Wissenschaftliche Forschungsanwendungen
1,4-Piperidinedicarboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,4-Piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,4-Piperidinedicarboxylic acid include:
- 1,4-Dihydropyridine-3,5-dicarboxylic acid
- This compound, 2-phenyl-, 1-(1,1-dimethylethyl) 4-methyl ester
- This compound, 4-[(4-chlorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester .
Uniqueness
What sets this compound apart from these similar compounds is its specific structural configuration and the presence of two carboxylic acid groups. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules .
Eigenschaften
Molekularformel |
C7H11NO4 |
|---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
piperidine-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
IIKFXOLJMNWWCH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-methyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13891380.png)

![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)
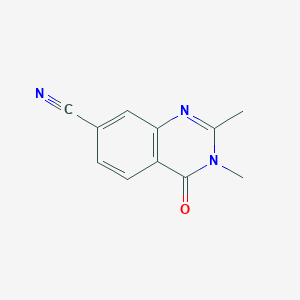
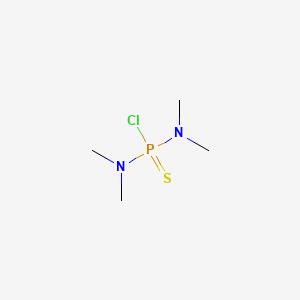
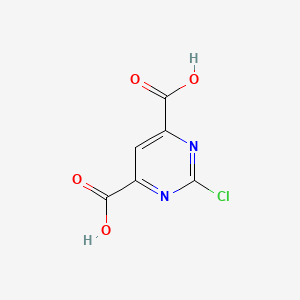
![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)
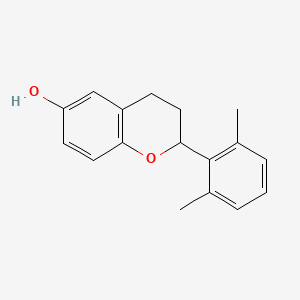
![((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl pivalate](/img/structure/B13891462.png)
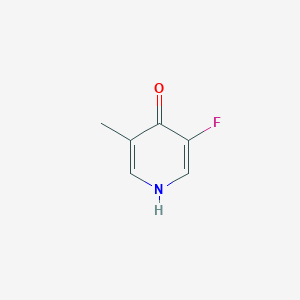

![9-Thia-1-azaspiro[5.5]undecane-2,4-dione](/img/structure/B13891477.png)
![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)
